N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide is a synthetic organic compound with a molecular formula of C18H17NO4S and a molecular weight of 343.4 g/mol. This compound features a chromen-4-one core, which is a bicyclic structure containing a benzene ring fused to a pyran ring. The chromen-4-one core is known for its diverse biological activities and is often found in various natural products and synthetic drugs .
Mechanism of Action
Target of Action
The compound “N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide” is an extended flavonoid . Flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and signaling pathways . .
Mode of Action
Flavonoids, in general, are known to interact with their targets through various mechanisms, such as direct binding, modulation of signal transduction, and alteration of cell cycle regulation .
Biochemical Pathways
Flavonoids are involved in a variety of biochemical pathways. They can modulate the activity of a wide range of enzymes and cell receptors, affecting signaling pathways that control cell division, inflammation, oxidative stress, and more
Result of Action
Flavonoids are generally known for their antioxidant, anti-inflammatory, and anti-cancer properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide are largely derived from its coumarin structure. Coumarins have been intensively screened for different biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors
Cellular Effects
Given the known properties of coumarins, it is likely that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide typically involves the reaction of 7,8-dimethyl-4-oxo-4H-chromen-3-yl chloride with 4-aminophenylmethanesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide can be compared with other similar compounds, such as:
Coumarins: Similar chromen-4-one core but different substituents.
Flavonoids: Contain a similar bicyclic structure but with additional hydroxyl groups.
Quinolones: Share a similar core structure but with nitrogen atoms in the ring
These compounds share some biological activities but differ in their specific interactions and effects, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
N-[4-(7,8-dimethyl-4-oxochromen-3-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-11-4-9-15-17(20)16(10-23-18(15)12(11)2)13-5-7-14(8-6-13)19-24(3,21)22/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGNMNUDQVAFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)NS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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